cis-3-Hepten-1-ol
Overview
Description
cis-3-Hepten-1-ol, also known as (Z)-3-Hepten-1-ol, is an organic compound with the molecular formula C7H14O. It is a type of unsaturated alcohol characterized by the presence of a double bond between the third and fourth carbon atoms in the heptane chain, with the hydroxyl group (-OH) attached to the first carbon. This compound is known for its pleasant odor and is often used in the fragrance and flavor industry.
Mechanism of Action
Target of Action
It’s known that similar compounds often interact with olfactory receptors in insects .
Mode of Action
The exact mode of action of cis-3-Hepten-1-ol is not well-documented. It’s likely that the compound interacts with its targets, possibly olfactory receptors, leading to changes in the behavior of the organism. For instance, it may act as an attractant for certain insects .
Biochemical Pathways
Given its potential role as an olfactory attractant, it may influence signal transduction pathways related to olfaction in insects .
Pharmacokinetics
Its physical properties such as boiling point (92 °c/60 mmhg) and density (085 g/mL at 25 °C) suggest that it is a volatile compound, which is consistent with its proposed role as an olfactory attractant .
Result of Action
It’s suggested that the compound may influence the behavior of certain insects by attracting them, possibly due to its interaction with their olfactory receptors .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, humidity, and the presence of other volatile compounds can affect the volatility and diffusion of this compound in the environment, thereby influencing its efficacy as an olfactory attractant .
Preparation Methods
Synthetic Routes and Reaction Conditions: cis-3-Hepten-1-ol can be synthesized through various methods, including:
Hydroboration-Oxidation of 3-Heptene: This method involves the addition of borane (BH3) to 3-heptene, followed by oxidation with hydrogen peroxide (H2O2) in the presence of a base such as sodium hydroxide (NaOH). The reaction proceeds via an anti-Markovnikov addition, resulting in the formation of this compound.
Reduction of cis-3-Heptenal: Another method involves the reduction of cis-3-Heptenal using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). This reduction converts the aldehyde group (-CHO) to a hydroxyl group (-OH), yielding this compound.
Industrial Production Methods: Industrial production of this compound typically involves large-scale hydroboration-oxidation processes due to their efficiency and high yield. The reaction conditions are carefully controlled to ensure the selective formation of the cis-isomer.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form cis-3-Heptenal or cis-3-Heptanoic acid, depending on the oxidizing agent used. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be reduced to heptane using strong reducing agents like hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C).
Substitution: The hydroxyl group in this compound can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) to form cis-3-Heptenyl chloride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Thionyl chloride (SOCl2) under reflux conditions.
Major Products Formed:
Oxidation: cis-3-Heptenal, cis-3-Heptanoic acid.
Reduction: Heptane.
Substitution: cis-3-Heptenyl chloride.
Scientific Research Applications
cis-3-Hepten-1-ol has a wide range of applications in scientific research, including:
Chemistry: Used as a starting material for the synthesis of various organic compounds. It is also employed in the study of reaction mechanisms and stereochemistry.
Biology: Investigated for its role in pheromone communication in insects and its potential effects on plant growth and development.
Medicine: Explored for its antimicrobial properties and potential use in the development of new pharmaceuticals.
Industry: Widely used in the fragrance and flavor industry due to its pleasant odor. It is also used as an intermediate in the synthesis of other fine chemicals.
Comparison with Similar Compounds
cis-3-Hepten-1-ol can be compared with other similar compounds such as:
trans-3-Hepten-1-ol: The trans-isomer of 3-Hepten-1-ol, which has a different spatial arrangement of atoms around the double bond, leading to different chemical and physical properties.
3-Heptanol: A saturated alcohol with no double bonds, resulting in different reactivity and applications.
cis-2-Hepten-1-ol: An isomer with the double bond located between the second and third carbon atoms, which also affects its chemical behavior and uses.
The uniqueness of this compound lies in its specific double bond position and cis-configuration, which influence its reactivity and interactions in various applications.
Properties
IUPAC Name |
(Z)-hept-3-en-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O/c1-2-3-4-5-6-7-8/h4-5,8H,2-3,6-7H2,1H3/b5-4- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDZQUCJFTUULJX-PLNGDYQASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC=CCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC/C=C\CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90883743 | |
Record name | 3-Hepten-1-ol, (3Z)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90883743 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1708-81-2 | |
Record name | cis-3-Hepten-1-ol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1708-81-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Hepten-1-ol, (3Z)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001708812 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Hepten-1-ol, (3Z)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 3-Hepten-1-ol, (3Z)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90883743 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (Z)-hept-3-en-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.422 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-HEPTEN-1-OL, (3Z)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LB4D00V63H | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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